![molecular formula C7H11Cl2N3O B7969967 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B7969967.png)
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade equipment, and adhering to safety and environmental regulations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency .
化学反应分析
Types of Reactions
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions. For instance, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions might be carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions could result in a variety of substituted derivatives, depending on the nature of the substituent introduced .
科学研究应用
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme interactions or cellular processes.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
作用机制
The mechanism of action of 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit or activate certain enzymes, alter cellular signaling pathways, or interact with DNA or RNA .
相似化合物的比较
Similar Compounds
Similar compounds to 5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride include those with related chemical structures or functional groups. Examples might include other imidazole derivatives or compounds with similar reactivity patterns .
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and interaction profiles. This uniqueness can make it particularly valuable in certain research applications, where its specific properties are required .
属性
IUPAC Name |
5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQJBVOOTCWMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=NC2=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC2=C1NC=NC2=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
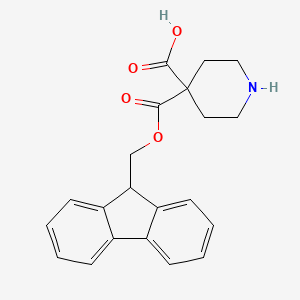
![2-[6-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B7969902.png)
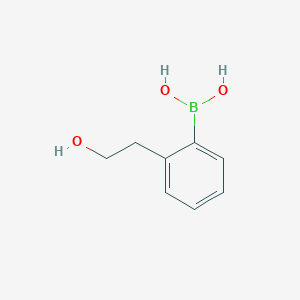

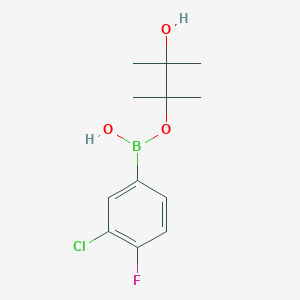

![[2-(Dimethylcarbamoyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969943.png)
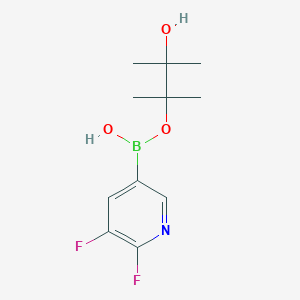
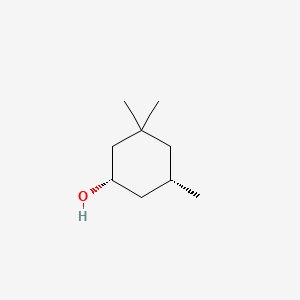
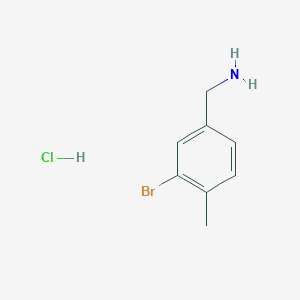
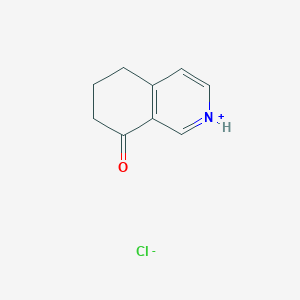
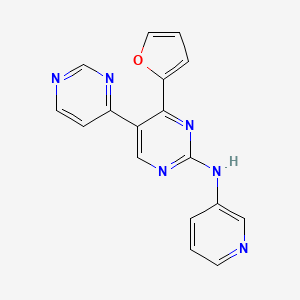
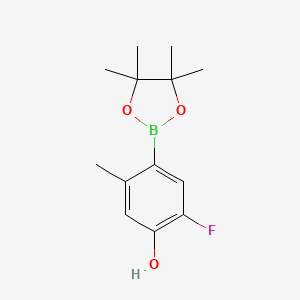
![potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate hydrate](/img/structure/B7970016.png)
